molecular formula C7H4ClFOS B1335736 4-Fluorophenyl chlorothionoformate CAS No. 42908-73-6

4-Fluorophenyl chlorothionoformate

Cat. No.: B1335736
CAS No.: 42908-73-6
M. Wt: 190.62 g/mol
InChI Key: HZBXSUFBKXPOAF-UHFFFAOYSA-N
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Description

4-Fluorophenyl chlorothionoformate is an organic compound with the molecular formula C7H4ClFOS. It is a derivative of phenyl chlorothionoformate, where a fluorine atom is substituted at the para position of the phenyl ring.

Safety and Hazards

4-Fluorophenyl chlorothionoformate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it causes severe skin burns and eye damage. It may cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

There is ongoing research into the solvolyses of 4-fluorophenyl chlorothionoformate, particularly in relation to its behavior in various solvents . This research could provide valuable insights into the properties and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorophenyl chlorothionoformate can be synthesized through the reaction of 4-fluorophenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl chlorothionoformate undergoes various types of reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Acetonitrile, dichloromethane, ethanol

    Catalysts: Pyridine, triethylamine

Major Products Formed

  • Thiocarbonate esters
  • Isonitriles
  • Nitriles
  • Thiocarbamates

Comparison with Similar Compounds

Similar Compounds

  • Phenyl chlorothionoformate
  • 4-Chlorophenyl chlorothionoformate
  • 4-Bromophenyl chlorothionoformate

Uniqueness

4-Fluorophenyl chlorothionoformate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

O-(4-fluorophenyl) chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-5(9)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBXSUFBKXPOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=S)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407756
Record name 4-Fluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42908-73-6
Record name 4-Fluorophenyl chlorothionoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenyl Chlorothionoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl chlorothionoformate
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Q & A

Q1: What were the key findings of the research on 4-fluorophenyl chlorothionoformate?

A: The research investigated the solvolysis reactions of this compound (1) in various binary aqueous organic mixtures. [] The study found that this compound undergoes solvolysis through two competing pathways: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. The dominant pathway was found to be dependent on the specific solvent mixture used. In some highly ionizing aqueous fluoroalcohol mixtures, deviations from expected behavior were observed, suggesting a shift in the dominant reaction mechanism. []

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